Benzaldehyde, p-phenethyl-

概要

説明

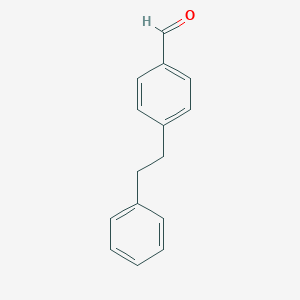

Benzaldehyde, p-phenethyl- is a useful research compound. Its molecular formula is C15H14O and its molecular weight is 210.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality Benzaldehyde, p-phenethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzaldehyde, p-phenethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Pharmaceutical Applications

Anticancer and Anti-inflammatory Activities

Research has highlighted the potential of benzaldehyde derivatives in developing anticancer and anti-inflammatory agents. A study investigated a series of compounds based on the structure of benzaldehyde, showing significant activity against breast cancer (MCF-7) and neuroblastoma (SK-N-SH) cell lines. The compounds containing halogen substitutions on the aromatic ring exhibited enhanced biological activities, indicating a promising pathway for future drug development .

Analgesic Properties

In addition to anticancer effects, certain derivatives of benzaldehyde have demonstrated analgesic properties. The synthesis of N-(1-phenylethyl)-2-(substituted phenoxy)acetamide derivatives led to compounds with notable analgesic effects, suggesting their potential as therapeutic agents in pain management .

Flavoring and Fragrance Industry

Food Flavoring

Benzaldehyde is widely recognized for imparting an almond flavor in food products. Its use in flavoring agents enhances the sensory experience of various consumables, including baked goods and confectionery items. It is also employed in e-cigarette liquids to provide a pleasant aroma .

Cosmetics and Personal Care Products

In cosmetics, benzaldehyde serves as a fragrance component due to its appealing scent profile. Its inclusion in personal care products not only enhances fragrance but also contributes to the overall sensory experience of the product .

Organic Synthesis

Precursor for Organic Compounds

Benzaldehyde serves as a key precursor in synthesizing various organic compounds, including dyes and pharmaceuticals. For instance, it is utilized in the production of malachite green dye and certain acridine dyes through reactions such as aldol condensations . Furthermore, it plays a crucial role in synthesizing mandelic acid via hydrocyanic acid addition to benzaldehyde, showcasing its versatility in organic chemistry .

Betti Reaction

The Betti reaction involves the multicomponent reaction between benzaldehydes and naphthols to produce aminobenzylnaphthols. This reaction highlights the utility of benzaldehyde in synthesizing complex organic molecules that can serve as ligands in asymmetric catalysis .

Case Studies

特性

CAS番号 |

1212-50-6 |

|---|---|

分子式 |

C15H14O |

分子量 |

210.27 g/mol |

IUPAC名 |

4-(2-phenylethyl)benzaldehyde |

InChI |

InChI=1S/C15H14O/c16-12-15-10-8-14(9-11-15)7-6-13-4-2-1-3-5-13/h1-5,8-12H,6-7H2 |

InChIキー |

IVNWLIBLNSKBSD-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CCC2=CC=C(C=C2)C=O |

正規SMILES |

C1=CC=C(C=C1)CCC2=CC=C(C=C2)C=O |

Key on ui other cas no. |

1212-50-6 |

製品の起源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。